3,4-Dimethyl-N-(4-fluorobenzylidene)aniline is a fluorinated Schiff base, or imine, synthesized via the condensation of 3,4-dimethylaniline and 4-fluorobenzaldehyde.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFJHPpPDCdq36pzX1cPwkshMHS4xZtGau46BHj1xncnD5RXmynS-WEUiqU52-aZmO3kyer3QX80KnDiqn7OQadRmYcx4axuiZwEBEY4x9kURHjj1RxPYpGXvwGp9tUmGZcoYFXnSgJzTrejbh8%3D)] As a molecular building block, its primary value lies in its defined structural and electronic properties, which are conferred by the specific combination of its substituent groups. The compound serves as a well-characterized precursor for the synthesis of metal-organic complexes and heterocyclic systems where precise steric and electronic tuning is a key requirement. Its reliable synthesis via standard reflux procedures provides a consistent starting material for further chemical modification.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFJHPpPDCdq36pzX1cPwkshMHS4xZtGau46BHj1xncnD5RXmynS-WEUiqU52-aZmO3kyer3QX80KnDiqn7OQadRmYcx4axuiZwEBEY4x9kURHjj1RxPYpGXvwGp9tUmGZcoYFXnSgJzTrejbh8%3D)]
Direct substitution of 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline with other Schiff base analogs is often unfeasible in precision applications. The electronic properties are dictated by the electron-withdrawing nature of the para-fluoro substituent, while the steric environment is controlled by the ortho- and meta-methyl groups on the aniline ring. This specific combination forces a significant, quantifiable twist between the two aromatic rings.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFJHPpPDCdq36pzX1cPwkshMHS4xZtGau46BHj1xncnD5RXmynS-WEUiqU52-aZmO3kyer3QX80KnDiqn7OQadRmYcx4axuiZwEBEY4x9kURHjj1RxPYpGXvwGp9tUmGZcoYFXnSgJzTrejbh8%3D)] Changing the halogen (e.g., to bromine), altering the methyl group positions, or removing them entirely would directly change this dihedral angle, altering the compound's three-dimensional shape.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGCZ07fBkzPt5JKeNaO3HLtnqal14ujVo0Khps7ZjX_ZV4lHB_X7Bq5OIIPS7hmvCAk2TRR4bX8yXc10gaTw66-8ad6YdSj1MQaZQbQgV69TLCke5vI0QgnBwSIeBXCVoWToxugivDKB3EelJ8%3D)] Consequently, for applications in coordination chemistry, materials science, or as a precursor for complex stereospecific syntheses, analogs will not reproduce the specific molecular geometry, crystal packing, or reactivity profile of this exact compound.
Single-crystal X-ray diffraction analysis confirms that the two benzene rings in 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline are severely twisted relative to each other, with a dihedral angle of 51.22°.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFJHPpPDCdq36pzX1cPwkshMHS4xZtGau46BHj1xncnD5RXmynS-WEUiqU52-aZmO3kyer3QX80KnDiqn7OQadRmYcx4axuiZwEBEY4x9kURHjj1RxPYpGXvwGp9tUmGZcoYFXnSgJzTrejbh8%3D)] This conformation is substantially different from that of its close structural analog, N-(4-bromobenzylidene)-3,4-dimethylaniline, where the rings are nearly co-planar with a dihedral angle of only 6.4°.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGCZ07fBkzPt5JKeNaO3HLtnqal14ujVo0Khps7ZjX_ZV4lHB_X7Bq5OIIPS7hmvCAk2TRR4bX8yXc10gaTw66-8ad6YdSj1MQaZQbQgV69TLCke5vI0QgnBwSIeBXCVoWToxugivDKB3EelJ8%3D)] This demonstrates that the seemingly minor substitution of fluorine for bromine induces a dramatic change in the molecule's fundamental 3D shape, a critical parameter for procurement decisions in sterically-sensitive applications.
| Evidence Dimension | Dihedral Angle Between Benzene Rings |
| Target Compound Data | 51.22° |
| Comparator Or Baseline | N-(4-Bromobenzylidene)-3,4-dimethylaniline: 6.4° |
| Quantified Difference | The target compound exhibits an 8-fold greater twist, resulting in a fundamentally non-planar geometry. |
| Conditions | Single-crystal X-ray diffraction at 293 K. |
This specific, highly non-planar geometry prevents π-stacking and creates a well-defined steric pocket, which is essential for designing selective catalysts, sensors, or organic electronic materials with tailored morphologies.
The compound can be reliably prepared with a high reported yield of 82.5% through a straightforward reflux reaction in ethanol for one hour.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFJHPpPDCdq36pzX1cPwkshMHS4xZtGau46BHj1xncnD5RXmynS-WEUiqU52-aZmO3kyer3QX80KnDiqn7OQadRmYcx4axuiZwEBEY4x9kURHjj1RxPYpGXvwGp9tUmGZcoYFXnSgJzTrejbh8%3D)] This procedure uses common laboratory reagents and conditions, indicating efficient conversion of the 4-fluorobenzaldehyde and 3,4-dimethylaniline precursors. This level of yield in a non-optimized, documented procedure provides confidence in the material's accessibility and the potential for scalable, reproducible production.
| Evidence Dimension | Synthesis Yield |
| Target Compound Data | 82.5% |
| Comparator Or Baseline | Typical yields for unoptimized laboratory-scale Schiff base condensations. |
| Quantified Difference | This yield is in the high range for a simple, single-step purification process (recrystallization), suggesting favorable reaction kinetics and thermodynamics. |
| Conditions | Reflux in ethanol for 1 hour followed by recrystallization from methanol. |
A high and reproducible synthesis yield is a key procurement metric, as it correlates with lower production costs, higher purity, and reliable batch-to-batch consistency for R&D or manufacturing.
This compound exhibits a sharp and defined melting point range of 49-53 °C.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGJoexUEJvJdFT7frgkVWFrNX2JkQ8WUJKkmOoOcXLYg-Xg6dh5TJJrPHtiy5cxFFNS1SbACMb7Qqf9rEmoVH9x2xFOe2tjnuQh-l8eoNTpRP7wXvh7m2DzBCRFA1i7KsoCwsx9dNCh0J2y6RWrFC4F4vE5bw%3D%3D)] This contrasts with other fluorinated Schiff bases, such as N-(4-Fluorobenzylidene)-4-fluoroaniline, which melts at a higher range of 63-67 °C.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhJpKl_xoZVWIBkXFuBCZ5xs2RBt-Eqfm081-RWIaoIARbhPTVOXSKjN3lPN-dl2tEnZDYkCGgVigg_mw6iPQD04lMrJK8GIYz-Jbrqps11oV16ytOgFv6f4GCOWkuR-G55xMmTQC2epHGTCXr5W5IO6MWkQ%3D%3D)] The distinct melting point for the target compound is a critical quality control parameter, confirming its specific chemical structure and indicating a consistent polymorphic form, which is vital for applications where solid-state properties are important.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 49-53 °C |
| Comparator Or Baseline | N-(4-Fluorobenzylidene)-4-fluoroaniline: 63-67 °C |
| Quantified Difference | A distinct and lower melting point by approximately 14 °C, affecting processing and formulation parameters. |
| Conditions | Literature value from a commercial supplier. |
A consistent, narrow melting range is a primary indicator of high purity and a specific crystal form, ensuring reproducible solubility, thermal behavior, and performance in materials processing and formulation.
The pronounced 51.22° dihedral angle makes this compound the right choice for synthesizing ligands intended to form specific, non-planar coordination geometries around a metal center. This steric enforcement can be used to control catalytic selectivity or to develop novel metal-based sensors.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFJHPpPDCdq36pzX1cPwkshMHS4xZtGau46BHj1xncnD5RXmynS-WEUiqU52-aZmO3kyer3QX80KnDiqn7OQadRmYcx4axuiZwEBEY4x9kURHjj1RxPYpGXvwGp9tUmGZcoYFXnSgJzTrejbh8%3D)]
For research in organic electronics or materials science, the inherent, rigid twist of this molecule can be exploited to disrupt intermolecular π-π stacking. This is a deliberate design strategy to tune solid-state packing, improve solubility, and alter the photophysical properties of functional organic materials.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFJHPpPDCdq36pzX1cPwkshMHS4xZtGau46BHj1xncnD5RXmynS-WEUiqU52-aZmO3kyer3QX80KnDiqn7OQadRmYcx4axuiZwEBEY4x9kURHjj1RxPYpGXvwGp9tUmGZcoYFXnSgJzTrejbh8%3D)]
Given its high and reproducible synthesis yield, this compound is a dependable starting material for multi-step syntheses of complex heterocyclic targets. The imine functionality provides a reactive site for cyclization reactions, while the fluoro and dimethyl groups are carried into the final product, avoiding the need for their later introduction.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFJHPpPDCdq36pzX1cPwkshMHS4xZtGau46BHj1xncnD5RXmynS-WEUiqU52-aZmO3kyer3QX80KnDiqn7OQadRmYcx4axuiZwEBEY4x9kURHjj1RxPYpGXvwGp9tUmGZcoYFXnSgJzTrejbh8%3D)]
Corrosive;Irritant;Environmental Hazard